5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17822069
Molecular Formula: C6H3BrClN3O2S
Molecular Weight: 296.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClN3O2S |
|---|---|
| Molecular Weight | 296.53 g/mol |
| IUPAC Name | 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H3BrClN3O2S/c7-3-1-4-5(9-2-3)10-11-6(4)14(8,12)13/h1-2H,(H,9,10,11) |
| Standard InChI Key | WXYJTKSGFPVAHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=NNC(=C21)S(=O)(=O)Cl)Br |
Introduction
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. It is characterized by a bromine atom at the 5-position and a sulfonyl chloride group at the 3-position. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and utility in medicinal chemistry .
Synthesis
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride typically involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core followed by bromination and introduction of the sulfonyl chloride group. Alternative routes may involve iodination followed by further functionalization through coupling reactions .
Chemical Reactions and Applications
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride participates in various chemical reactions, primarily nucleophilic substitution reactions due to its sulfonyl chloride group. This reactivity allows for the formation of diverse derivatives with potential biological activities, making it a versatile tool in medicinal chemistry.
Table: Chemical Reactions and Applications
| Reaction Type | Description | Application |
|---|---|---|
| Nucleophilic Substitution | Formation of covalent bonds with nucleophilic sites | Enzyme modulation, signaling pathway influence |
| Coupling Reactions | Introduction of various functional groups | Synthesis of biologically active compounds |
| Iodination | Preparation of intermediates for further functionalization | Development of chemotherapeutic agents |
Biological Activities and Research Findings
Research indicates that 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride exhibits significant biological activities. It can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activities and influencing signaling pathways critical in diseases like cancer. Derivatives of this compound have shown antibacterial and antioxidant properties, highlighting its potential in drug development .
Table: Biological Activities of Related Compounds
| Compound | Activity | Target |
|---|---|---|
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives | Antibacterial, Antioxidant | Gram-positive and gram-negative bacteria |
| Sulfonamide derivatives | Antimicrobial | Various bacterial strains |
Analytical Techniques for Characterization
Common analytical techniques used to characterize 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods provide detailed structural information and help in assessing the purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume